molecular formula C20H18N2OS B2988430 N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide CAS No. 860610-98-6

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide

Cat. No.: B2988430
CAS No.: 860610-98-6
M. Wt: 334.44
InChI Key: AUOLKMFUGZOXNB-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a heterocyclic compound featuring a fused thienoindole core (a thiophene ring fused to an indole system) with a carboxamide group at the 2-position. The molecule is further substituted with a methyl group at the 8-position of the thienoindole scaffold and a 2,6-dimethylphenyl moiety attached via the amide nitrogen.

Key characteristics include:

  • Purity and Handling: The compound is supplied with standard purity grades, requiring strict storage conditions (dry, ventilated, and in sealed containers) to maintain stability .
  • Hazard Profile: Classified under multiple hazard codes (e.g., H300-H420), it poses risks of acute toxicity, environmental harm, and specific organ damage, necessitating stringent safety protocols during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-methylthieno[2,3-b]indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-12-7-6-8-13(2)18(12)21-19(23)17-11-15-14-9-4-5-10-16(14)22(3)20(15)24-17/h4-11H,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUOLKMFUGZOXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

It is known that the compound is a local anesthetic agent that can cross biological membranes due to its lipid-soluble nature. This suggests that it may have good absorption and distribution characteristics.

Biochemical Analysis

Biochemical Properties

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide interacts with a variety of enzymes and proteins. The carboxamide moiety in this compound forms hydrogen bonds with these biomolecules, often inhibiting their activity. For instance, it has been found to interact with enzymes such as HLGP, HIV-1, and renin enzyme.

Molecular Mechanism

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide exerts its effects at the molecular level through various mechanisms. It forms hydrogen bonds with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. It also disrupts the function of the essential mycobacterial transporter MmpL3 protein.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide shows changes in its effects. It has been found to have long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide vary with different dosages in animal models. It has been found to produce significant glucose-lowering effects on both type 2 diabetic KKAy mice and ZDF rats.

Metabolic Pathways

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Biological Activity

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide is a synthetic compound that belongs to the class of thienoindole derivatives. This compound has garnered attention due to its potential biological activities, including antitumor and anti-inflammatory properties.

  • Molecular Formula : C20_{20}H18_{18}N2_2OS
  • Molecular Weight : 334.4 g/mol
  • CAS Number : 860610-98-6
  • Purity : Minimum 95% .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to exert anti-inflammatory effects by blocking certain receptors involved in inflammatory pathways. Additionally, its structure allows it to interfere with cell proliferation processes, making it a candidate for anticancer therapy .

Antitumor Activity

Recent studies have indicated that N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide exhibits significant antitumor activity. The compound has been tested against various cancer cell lines, demonstrating the following characteristics:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • IC50_{50} Values :
    • A549: 6.75 ± 0.19 μM (2D assay)
    • HCC827: 6.26 ± 0.33 μM (2D assay)
    • NCI-H358: 6.48 ± 0.11 μM (2D assay) .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes that are critical in inflammatory responses. This activity suggests potential therapeutic applications in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

  • Study on Antitumor Activity :
    • A study evaluated the cytotoxic effects of various thienoindole derivatives, including N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide.
    • Results indicated a marked reduction in cell viability in treated cancer cell lines compared to controls.
    • The compound's effectiveness was attributed to its structural features that facilitate interaction with cellular targets .
  • Inflammation Model Study :
    • In vivo studies demonstrated that administration of the compound resulted in reduced edema and inflammatory markers in animal models.
    • The findings support its potential use as an anti-inflammatory agent in clinical settings .

Comparative Table of Biological Activities

Activity TypeCell Line/ModelIC50_{50} ValueReference
AntitumorA5496.75 ± 0.19 μM
AntitumorHCC8276.26 ± 0.33 μM
AntitumorNCI-H3586.48 ± 0.11 μM
Anti-inflammatoryIn vivo modelNot specified

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide:

N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide has the CAS number 860610-98-6 . Bidepharm provides batch quality inspection reports for this compound, including NMR, HPLC, and GC . The molecular weight is 334.44, and the molecular formula is C20H18N2OS .

AA Blocks also lists a similar compound, N-(2,6-dimethylphenyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide, which has potential applications as well .

Other related compounds and their applications:

  • 8-Methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide: This compound is part of the thieno[2,3-b]indole family and is known for diverse pharmacological activities, potentially relevant to drug development, particularly in targeting specific biological pathways. Research suggests that derivatives of thieno[2,3-b]indoles can exhibit anti-inflammatory and anticancer properties through modulation of signaling pathways like cyclooxygenase-2 (COX-2) inhibition and apoptosis induction.
  • N’-(4-fluorobenzoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: This synthetic compound belongs to the class of indole derivatives and has been studied for potential therapeutic applications. It may be used as a building block for synthesizing more complex molecules in chemistry. It has been studied for its potential as an enzyme inhibitor or receptor modulator in biology, and investigated for its anticancer, antiviral, and anti-inflammatory properties in medicine. It may also be utilized in developing new materials and chemical processes in industry. Studies showed it exhibited significant inhibition with an IC50 value of 0.072 µM, indicating potent activity against FLT3/ITD mutated cells.
  • N'-(2,2-dimethylpropanoyl)-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide: This compound has a molecular weight of 329.4 g/mol and the molecular formula C17H19N3O2S .

Comparison with Similar Compounds

Key Findings :

  • This may influence solubility, binding affinity, or metabolic stability.
  • Substituent Effects : The 2,6-dimethylphenyl group in the target compound contrasts with the hydroxybenzamido-alkyl chains in 8h/8l. The latter’s polar side chains may enhance aqueous solubility, whereas the target’s aromatic substituent could improve lipophilicity and membrane permeability.

Agrochemical Analogues: 2,6-Dimethylphenyl-Containing Compounds

Several pesticides and fungicides in and share the 2,6-dimethylphenyl motif, albeit with distinct core structures:

Compound Core Structure Application Key Substituents
Target Compound Thienoindole carboxamide Unknown (Research) N-(2,6-dimethylphenyl), 8-methyl
Metalaxyl DL-alanine derivative Fungicide N-(2,6-dimethylphenyl), methoxyacetyl
Thenylchlor Acetamide Herbicide N-(2,6-dimethylphenyl), (3-methoxy-2-thienyl)methyl

Key Findings :

  • Role of 2,6-Dimethylphenyl : This substituent is prevalent in agrochemicals for steric and electronic optimization. In metalaxyl, it enhances systemic activity by improving binding to fungal RNA polymerases . The target compound may leverage similar interactions in a pharmaceutical context.
  • Core Flexibility: The thienoindole core’s rigidity contrasts with the flexible alanine or acetamide backbones of agrochemicals. This rigidity might confer selectivity for specific biological targets.

Data Tables

Table 2: Functional Comparison with Agrochemicals

Compound Core Structure Application Substituent Role
Target Compound Thienoindole Research Likely modulates target binding/stability
Metalaxyl Alanine derivative Fungicide Enhances fungal membrane penetration
Thenylchlor Acetamide Herbicide Blocks plant fatty acid synthesis

Research Findings and Implications

  • Structural Insights : The 2,6-dimethylphenyl group is a versatile motif across pharmaceuticals and agrochemicals, suggesting its utility in optimizing steric bulk and hydrophobic interactions.
  • Synthetic Challenges: While pyridoindole derivatives (8h/8l) achieve high yields (88–92%), the target compound’s thienoindole core may pose synthetic hurdles due to fused-ring complexity.
  • Safety Considerations : The target compound’s acute toxicity (H300) aligns with trends observed in bioactive heterocycles, necessitating comparative toxicological studies .

Q & A

Q. What are the primary synthetic routes for preparing N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide?

The compound is typically synthesized via condensation reactions involving indole-carboxylic acid derivatives and substituted anilines. For example, a two-step approach may involve:

  • Step 1 : Synthesis of a 3-formyl-indole-2-carboxylate intermediate via refluxing 2-aminothiazol-4(5H)-one with sodium acetate and acetic acid (Method A, ).
  • Step 2 : Coupling with 2,6-dimethylaniline using chloroacetic acid as a catalyst under reflux conditions. Molar ratios of reagents (e.g., 4:1 diethylamine to chloroacetamide) are critical for yield optimization ( ).

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • X-ray crystallography : SHELX software is widely used for structural refinement, particularly for resolving thienoindole ring conformations ( ).
  • HPLC and NMR : Impurity profiling (e.g., detecting N-(2,6-dimethylphenyl)pyridine-2-carboxamide) requires reverse-phase HPLC with UV detection and 1^1H/13^{13}C NMR for regiochemical confirmation ( ).

Q. What are common challenges in isolating the final product?

Recrystallization from DMF/acetic acid mixtures is often necessary to remove unreacted intermediates. However, solubility issues in polar solvents may require iterative solvent optimization ( ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?

  • Molar ratio adjustments : Evidence suggests using 4 equivalents of diethylamine relative to chloroacetamide to drive the reaction to completion ( ).
  • Catalyst screening : Substituting chloroacetic acid with sodium acetate in Method A increased yields from 30% to 90% in analogous indole-carboxamide syntheses ( ).

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Multi-technique validation : Combine 1^1H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). For ambiguous NOE signals, computational modeling (e.g., DFT) can validate spatial arrangements ( ).
  • Twinned crystal analysis : SHELXL’s twin refinement tools are critical for resolving overlapping diffraction patterns in thienoindole derivatives ( ).

Q. How does substituent variation on the indole ring impact biological activity?

  • Fluorine substitution : 4,6-Difluoro analogs (e.g., N-benzyl-4,6-difluoro-indole-2-carboxamide) show enhanced mycobacterial growth inhibition (98% yield via Method A), suggesting electronegative groups improve target binding ( ).
  • Piperazine derivatives : Introducing adamantane-based side chains (e.g., compound 15) increases lipophilicity, potentially enhancing membrane permeability ( ).

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with mycobacterial enzymes (e.g., InhA). Focus on hydrogen bonding between the carboxamide group and catalytic residues.
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives for in vitro testing ( ).

Q. How can impurities be systematically identified and quantified?

  • EP compliance : Follow European Pharmacopoeia guidelines using reference standards like N-(2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 39627-98-0) for HPLC calibration ( ).
  • LC-MS/MS : Detect trace impurities (e.g., chloroacetamide byproducts) with a limit of quantification (LOQ) ≤ 0.1% ( ).

Methodological Guidance

  • For structural refinement : Always cross-validate SHELXL outputs with PLATON’s ADDSYM to check for missed symmetry in thienoindole crystals ( ).
  • For synthetic reproducibility : Document reaction conditions (e.g., reflux time, solvent purity) meticulously, as minor variations significantly impact yields in indole-carboxamide syntheses ( ).

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